4-(1-Methyl-1-nitroethyl)benzophenone
Description
Significance of Benzophenone (B1666685) Scaffolds in Modern Synthetic Methodologies
Benzophenone and its derivatives are fundamental scaffolds in organic chemistry, recognized for their presence in numerous natural products and synthetic molecules with a wide array of biological activities. nih.govnih.gov These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govrsc.org The benzophenone core is a key structural element in various commercially available drugs, such as the nonsteroidal anti-inflammatory drug ketoprofen (B1673614) and fenofibrate, which is used to lower cholesterol. nih.gov
The synthetic versatility of benzophenones is a primary reason for their widespread use. nih.gov One of the most common methods for synthesizing benzophenone derivatives is the Friedel-Crafts acylation. nih.gov Furthermore, their photochemical properties make them valuable as photoinitiators in polymerization processes and as UV filters in sunscreens. nih.govmdpi.comchemrxiv.org The ability of the benzophenone scaffold to be readily functionalized allows for the creation of diverse molecular architectures with tailored properties. researchgate.net
Role of Nitroalkane Functionalities in Advanced Chemical Synthesis
Nitroalkanes are exceptionally versatile building blocks in organic synthesis, valued for their high reactivity and ability to facilitate a wide range of chemical transformations under mild conditions. advancionsciences.comcphi-online.com They serve as precursors for a multitude of functional groups, including amines, ketones, aldehydes, and carboxylic acids. advancionsciences.comcphi-online.com The nitro group's strong electron-withdrawing nature activates adjacent carbon atoms, making them susceptible to nucleophilic attack and enabling the formation of new carbon-carbon bonds through reactions like the Henry and Michael reactions. advancionsciences.commdpi.com
This reactivity allows for the efficient construction of complex and highly functionalized molecules, often reducing the number of synthetic steps and optimizing costs. advancionsciences.comcphi-online.com Nitroalkanes can also act as solvents in certain reactions, such as Friedel-Crafts reactions, where they can moderate the reactivity of Lewis acids. advancionsciences.comcphi-online.com The nitro group can also function as a good leaving group, facilitating the formation of carbon-carbon double bonds. mdpi.com
Rationale for Academic Research on 4-(1-Methyl-1-nitroethyl)benzophenone and its Unique Structural Features
The specific compound this compound presents a unique combination of the aforementioned benzophenone and nitroalkane functionalities. This distinct molecular architecture is the primary driver for academic and industrial research into its properties and potential applications. The presence of the bulky and electron-withdrawing 1-methyl-1-nitroethyl group on the benzophenone core can significantly influence the electronic and steric properties of the entire molecule.
Research into this compound likely focuses on several key areas:
Novel Synthetic Methodologies: Exploring new ways to synthesize this and related compounds, and to utilize it as a building block for more complex molecules.
Photochemical Behavior: Investigating how the nitroalkane substituent affects the well-known photochemical properties of the benzophenone core.
Chemical Reactivity: Studying the reactivity of both the nitro group and the benzophenone ketone, and how they influence each other.
The structural data for this compound is summarized in the table below:
| Property | Value |
| Linear Formula | C16H15NO3 |
| CAS Number | 58324-79-1 |
| Molecular Weight | 269.303 g/mol |
| MDL Number | MFCD00096245 |
This data is provided by Sigma-Aldrich. sigmaaldrich.com
The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships in organic chemistry and may lead to the discovery of new materials and molecules with valuable properties.
Structure
3D Structure
Properties
CAS No. |
58324-79-1 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
[4-(2-nitropropan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H15NO3/c1-16(2,17(19)20)14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
ZPIBPFBKDWRMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 1 Methyl 1 Nitroethyl Benzophenone and Analogues
Retrosynthetic Analysis of the 4-(1-Methyl-1-nitroethyl)benzophenone Framework
A retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections. The most apparent disconnection is at the carbon-carbon bond between the two aromatic rings of the benzophenone (B1666685) core. This leads back to a substituted benzoyl chloride and a benzene (B151609) ring, suggesting a Friedel-Crafts acylation as a key forward synthetic step.
Alternatively, the bond between the substituted phenyl ring and the carbonyl carbon can be disconnected, pointing towards strategies involving a 4-(1-methyl-1-nitroethyl)phenyl organometallic reagent and a benzoyl equivalent.
A third key disconnection involves the carbon-carbon bond between the phenyl ring and the 1-methyl-1-nitroethyl moiety. This suggests the late-stage introduction of the nitro-containing group onto a pre-formed 4-substituted benzophenone precursor. This can be envisioned through a nucleophilic addition of a nitroethane-derived species to a suitable electrophile on the benzophenone core.
Approaches to Construct the Benzophenone Core
The formation of the central diaryl ketone, the benzophenone core, is a cornerstone of the synthesis of the target molecule and its analogs. Several classical and modern synthetic methods are available for this purpose.
Friedel-Crafts Acylation Routes and Derivatives
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including benzophenone and its derivatives. youtube.comchemguide.co.uklibretexts.orglibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comchemguide.co.uklibretexts.org
In the context of this compound, one could envision the acylation of benzene with a 4-(1-methyl-1-nitroethyl)benzoyl chloride. However, the presence of the nitro group on the acyl chloride could potentially complicate the reaction. A more common approach is the acylation of a substituted benzene with benzoyl chloride. For instance, the Friedel-Crafts acylation of a benzene ring bearing the 1-methyl-1-nitroethyl precursor group with benzoyl chloride would yield the desired benzophenone core.
The efficiency of Friedel-Crafts acylation can be influenced by various factors, including the choice of solvent, catalyst, and reaction temperature. Modern variations of this reaction utilize more environmentally benign and efficient catalytic systems, such as iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids. beilstein-journals.org
Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Anisole | Acetic Anhydride | FeCl₃·6H₂O (10 mol%) | [BMIM][NTf₂] | 60 | 94 | beilstein-journals.org |
| Toluene | Benzoyl Chloride | AlCl₃ | CS₂ | Reflux | 85 | chemguide.co.uk |
| Benzene | 2,6-Dimethoxybenzoyl chloride | AlCl₃ | Benzene | - | - | libretexts.org |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 90.7 (p-isomer) | researchgate.net |
Alternative Carbon-Carbon Bond Forming Reactions for Benzophenone Formation
Beyond Friedel-Crafts reactions, modern cross-coupling methods offer powerful alternatives for constructing the benzophenone core, often with greater functional group tolerance.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide is a versatile tool for C-C bond formation. researchgate.netedu.krdresearchgate.net For the synthesis of 4-substituted benzophenones, one could couple a 4-substituted phenylboronic acid with a benzoyl halide or an aryl halide followed by carbonylation. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. edu.krdresearchgate.net
Table 2: Suzuki-Miyaura Coupling for the Synthesis of Substituted Benzophenones
| Aryl Boronic Acid | Aryl Halide/Triflate | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd₂(dba)₃ | K₂CO₃ | Toluene | 49 (4-bromobenzophenone) | researchgate.net |
| 4-Methoxyphenylboronic acid | 3,4-Bis(trifluoromethanesulfonyloxy)benzophenone | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 72 | researchgate.net |
| Arylboronic acids | 2,3,4-Tris(trifluoromethanesulfonyloxy)benzophenone | - | - | - | site-selective at C4 | edu.krd |
Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. While not a direct route to benzophenones, it can be used to synthesize precursors which are then oxidized to the ketone. For example, the Heck coupling of an aryl halide with a styrene (B11656) derivative could yield a stilbene, which upon oxidation would form the corresponding benzophenone.
Strategies for Introducing and Modifying the 1-Methyl-1-nitroethyl Moiety
The introduction of the tertiary nitro group is a critical and potentially challenging step in the synthesis of this compound. Two primary strategies can be considered: the Henry (nitroaldol) reaction and Michael addition.
Nitroaldol (Henry) Reactions with Ketone Acceptors
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.netscirp.org To form the 1-methyl-1-nitroethyl moiety on a benzophenone core, a Henry reaction between a suitably substituted benzophenone and nitroethane could be envisioned.
The reaction begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. wikipedia.org The resulting β-nitro alcohol can then be further manipulated. For the target molecule, subsequent dehydration and reduction would be necessary to arrive at the final tertiary nitroalkane structure. The use of ketones as electrophiles in the Henry reaction can sometimes be challenging due to the potential for retro-Henry reactions and side reactions. scirp.org
Table 3: Examples of Henry Reactions with Ketones
| Ketone | Nitroalkane | Base/Catalyst | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Nitromethane | Zinc triflate, DIPEA, N-methylephedrine | - | - | β-nitro alcohol | wikipedia.org |
| Aromatic Aldehydes | Nitromethane | Quinine derivatives | - | - | Asymmetric β-nitro alcohol | wikipedia.org |
| (4-nitro)benzaldehyde | Nitromethane | - | - | - | β-nitro alcohol | researchgate.netresearchgate.net |
| Benzaldehyde | Nitromethane | Solid Base Catalysts | - | 90°C (conventional) | β-nitro alcohol | scirp.org |
Michael Addition Strategies for Nitroalkanes
The Michael addition, or conjugate addition, of a nitroalkane to an α,β-unsaturated carbonyl compound is another powerful method for forming C-C bonds and introducing a nitro group. To synthesize this compound, a Michael addition of a nitroethane-derived nucleophile to a suitable 4-substituted α,β-unsaturated benzophenone derivative (a chalcone (B49325) analogue) could be employed.
This approach would involve the 1,4-addition of the nitronate anion to the β-carbon of the activated double bond. This would directly install the 1-nitroethyl group at the desired position. Subsequent methylation at the α-carbon of the nitro group would then yield the target tertiary nitro compound.
Table 4: Examples of Michael Addition of Nitroalkanes to Chalcone Derivatives
| Chalcone Derivative | Nitroalkane | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chalcone | Nitromethane | NaOH/DMF | - | Michael adduct | - | researchgate.net |
| 2'-Hydroxychalcone | Nitromethane | DBU | - | Michael adduct | nearly quantitative | researchgate.net |
| Chalcone | 2-Nitropropane | Phase-transfer catalyst | Toluene | Michael adduct | 61-94 | researchgate.net |
Nucleophilic Substitution Reactions Involving Nitro-Substituted Alkanes via aci-Nitronates
The synthesis of compounds like this compound can be approached through nucleophilic substitution reactions involving nitro-substituted alkanes. A key intermediate in these reactions is the aci-nitronate, the tautomeric form of a nitro compound, which is generated by the deprotonation of the α-carbon under basic conditions. wikipedia.org While typically acting as nucleophiles, nitroalkanes can also function as electrophilic synthons after tautomerization to their aci-forms (nitronic acids or nitronates). nih.govfrontiersin.org
The reactivity of aci-nitronates in substitution reactions is influenced by several factors. The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a prominent mechanism in the reaction of aci-nitronates with certain substrates, such as p-nitrobenzylic compounds. publish.csiro.au The rate and regiochemistry (C-alkylation versus O-alkylation) of these reactions are highly dependent on the structure of the reactants. For instance, branching at positions adjacent to the reaction site can significantly impact the outcome, with increased branching often leading to more O-alkylation or reductive processes. publish.csiro.au
The direct SN2 substitution of a nitro group is also a possible pathway, where the nitro group acts as a leaving group. nih.gov The choice of base and reaction conditions is crucial in directing the reaction towards the desired product. While lithium nitronates are generally not electrophilic, the generation of aci-nitroiminium species can facilitate reactions with Grignard reagents to yield oximes. frontiersin.org The versatility of the nitro group allows it to be a precursor for various other functional groups, making these substitution reactions valuable in synthetic chemistry. nih.gov
Stereoselective Synthesis of Chiral Analogues of this compound
The creation of chiral analogs of this compound, which possess specific three-dimensional arrangements of atoms, requires stereoselective synthetic methods. These methods aim to control the formation of new chiral centers with high fidelity.
Asymmetric Organocatalysis in Nitro-Mannich and Related Reactions
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules. The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine to form a β-nitroamine, is particularly relevant for synthesizing chiral building blocks. frontiersin.orgnih.gov This reaction can create up to two new chiral centers. frontiersin.orgnih.gov
Chiral organocatalysts, such as those derived from proline and thiourea, have been successfully employed to catalyze these reactions with high levels of stereocontrol. frontiersin.orgnih.govrsc.org For example, chiral thioureas can promote the nitro-Mannich reaction between N-Boc imines and nitroalkanes to produce syn-β-nitroamines with excellent diastereoselectivity and enantioselectivity. frontiersin.orgnih.gov The catalyst often interacts with the reactants through hydrogen bonding, effectively guiding the approach of the nucleophile to the electrophile and leading to the preferential formation of one stereoisomer. nih.govyoutube.com The bifunctional nature of some organocatalysts, possessing both a basic site to activate the nitroalkane and an acidic site to activate the imine, is key to their effectiveness. youtube.com
The resulting β-nitroamines are versatile intermediates that can be further transformed into a wide range of biologically active molecules, including diamines, amino acids, and heterocyclic compounds. frontiersin.org
Metal-Catalyzed Asymmetric Transformations Relevant to the Nitroethyl Group
In addition to organocatalysis, metal-catalyzed reactions offer another avenue for the asymmetric synthesis of compounds containing the nitroethyl group. Transition metal complexes can act as chiral catalysts to control the stereochemical outcome of various transformations. frontiersin.orgnih.gov
For instance, copper-catalyzed C-alkylation of nitroalkanes with electrophiles like α-bromonitriles provides an efficient route to functionalized nitroalkanes. nih.gov These reactions can tolerate a wide range of functional groups. nih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation of α-nitro allyl esters has been developed to synthesize acyclic tetrasubstituted nitroalkanes. researchgate.net
Catalytic asymmetric dearomatization (CADA) reactions represent another sophisticated strategy. nih.gov These reactions can transform readily available aromatic compounds into complex, chiral three-dimensional structures. Transition-metal catalysis plays a crucial role in controlling the regio- and stereoselectivity of these processes. nih.gov The design of chiral ligands that coordinate to the metal center is paramount in inducing high levels of enantioselectivity. youtube.com
Below is a table summarizing selected metal-catalyzed asymmetric reactions relevant to the synthesis of chiral nitro compounds.
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |
| C-Alkylation | Copper catalyst | Nitroalkanes, α-bromonitriles | β-Cyanonitroalkanes | High functional group tolerance. nih.gov |
| Allylic Alkylation | Pd(0) / Chiral Ligand | α-Nitro allyl esters | Acyclic tetrasubstituted nitroalkanes | Creates sterically congested chiral centers. researchgate.net |
| Dearomative (3+2)-Cycloaddition | Cu(I) / Chiral Ligand | Nitro-substituted benzoheteroarenes, Azomethine ylides | Chiral tricyclic hydrobenzofurans | Constructs complex heterocyclic scaffolds. nih.gov |
Post-Synthetic Functionalization and Derivatization Strategies for this compound
Once the core structure of this compound or its analogs is assembled, post-synthetic functionalization and derivatization can be employed to introduce a diverse array of chemical functionalities. rsc.org This approach allows for the systematic modification of the molecule's properties. Derivatization is a chemical transformation designed to enhance analytical capabilities or to explore structure-activity relationships. spectroscopyonline.com
The benzophenone scaffold itself is a versatile platform for such modifications. nih.gov The ketone group can undergo various reactions, and the phenyl rings can be functionalized through electrophilic aromatic substitution or cross-coupling reactions. For instance, benzophenone derivatives have been synthesized through the condensation of an acid analogue of benzophenone with other molecules, such as 2-aminothiazole (B372263) derivatives. nih.gov
A particularly innovative approach involves the use of photoreactive benzophenone units within larger structures like metal-organic frameworks (MOFs). nih.govresearchgate.net Upon irradiation with UV light, the benzophenone moiety can react with C-H bonds of other molecules, allowing for the covalent attachment of new functional groups. researchgate.net This photochemical modification can be used to tune the properties of the material. nih.gov
Derivatization strategies can also target other parts of the molecule. For example, the nitro group can be reduced to an amine, which can then be further functionalized. Alkylation, acylation, and silylation are common derivatization techniques used to modify molecules containing active functional groups. gcms.cznih.gov
The table below outlines several derivatization strategies applicable to benzophenone and related structures.
| Derivatization Strategy | Reagent/Method | Target Functional Group | Purpose |
| Amination | Buchwald-Hartwig amination | Aryl halide | Introduction of nitrogen-containing substituents. nih.gov |
| Condensation | Acid chloride/Amine coupling | Carboxylic acid, Amine | Formation of amide bonds. nih.gov |
| Photochemical Modification | UV irradiation | Benzophenone keto group | Covalent attachment of various molecules. nih.govresearchgate.net |
| Alkylation | Alkyl halides | Acidic hydrogens (e.g., phenols) | Reduces polarity, introduces alkyl chains. gcms.cz |
| Acylation | Acylating agents (e.g., TFAA) | Amines, Alcohols | Introduction of acyl groups. gcms.cz |
| Silylation | Silylating agents (e.g., BSTFA) | Hydroxyl groups, Amines | Increases volatility for GC analysis. gcms.cz |
Mechanistic Investigations of Chemical Reactivity
Reactivity at the Benzophenone (B1666685) Carbonyl Center
The carbonyl group of the benzophenone segment is a key site for chemical transformations, primarily involving interactions with nucleophiles.
Nucleophilic Addition Pathways to Ketones
The most prevalent reaction involving aldehydes and ketones is nucleophilic addition. medlifemastery.com In this process, a nucleophile attacks the electrophilic carbon of the carbonyl group. This leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub
Two general pathways can follow the initial nucleophilic attack:
The tetrahedral intermediate is protonated by an acid or water to form an alcohol. pressbooks.publibretexts.org
The carbonyl oxygen is protonated and then eliminated as water, resulting in a product with a C=Nu double bond. pressbooks.publibretexts.org
Ketones, such as benzophenone, are generally less reactive in nucleophilic additions than aldehydes for both steric and electronic reasons. libretexts.org The presence of two bulky phenyl groups in benzophenone creates significant steric hindrance, impeding the approach of the nucleophile to the carbonyl carbon. libretexts.orgvedantu.com
Alpha-Substitution and Enolization Processes Adjacent to the Carbonyl
Alpha-substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to a carbonyl group (the α-carbon) with an electrophile. msu.edu This reaction typically proceeds through an enol or enolate intermediate. msu.edu However, the benzophenone molecule lacks α-hydrogens, as the carbonyl carbon is bonded to two phenyl groups. Consequently, it does not undergo the typical acid- or base-catalyzed enolization and subsequent α-substitution reactions seen in many other ketones. msu.eduutexas.eduwikipedia.org
Influence of Aromatic Substituents on Carbonyl Reactivity
Substituents on the aromatic rings of benzophenone can significantly alter the reactivity of the carbonyl group. numberanalytics.comchemrxiv.org These effects are primarily electronic in nature and can either activate or deactivate the ring towards electrophilic attack. numberanalytics.com
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com
Deactivating groups withdraw electron density from the ring, making it less reactive. numberanalytics.com
Table 1: Influence of Substituents on Carbonyl Reactivity
| Substituent | Electronic Effect | Influence on Carbonyl Reactivity |
|---|---|---|
| Activating Groups (e.g., -CH₃, -OH) | Electron-donating | Decrease electrophilicity, slow down nucleophilic addition |
| Deactivating Groups (e.g., -NO₂, -C=O) | Electron-withdrawing | Increase electrophilicity, speed up nucleophilic addition |
Reactivity of the 1-Methyl-1-nitroethyl Group
The 1-methyl-1-nitroethyl substituent introduces a different set of reactive possibilities, centered around the nitro group.
Nitro Group Reduction Mechanisms (e.g., to Amine, Hydroxylamine)
The nitro group is readily reducible to a variety of other functional groups, most commonly an amine. nih.gov This transformation is a six-electron reduction that can proceed through a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. nih.govthieme-connect.de
A range of reducing agents can effect this conversion for both aliphatic and aromatic nitro compounds:
Catalytic Hydrogenation: This is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com
Metal-based Reductions: Metals such as iron, zinc, or tin(II) chloride in acidic media are also widely used for the reduction of nitro groups. commonorganicchemistry.com
Hydride Reagents: While potent, reagents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of azo compounds from aromatic nitro compounds, though they are effective for reducing aliphatic nitro compounds to amines. wikipedia.orgcommonorganicchemistry.com
The reduction of the tertiary nitro group in 4-(1-methyl-1-nitroethyl)benzophenone would be expected to yield the corresponding amine or hydroxylamine, depending on the reaction conditions and the reducing agent employed. wikipedia.orgorientjchem.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product(s) |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | Amine |
| Fe, acid | Acidic | Amine |
| Zn, acid | Acidic | Amine |
| SnCl₂, acid | Acidic | Amine |
| LiAlH₄ | - | Amine (aliphatic), Azo compounds (aromatic) |
| Diborane | - | Hydroxylamine (aliphatic) |
Formation and Reactivity of aci-Nitronate Anions
Nitroalkanes that possess a hydrogen atom on the α-carbon can tautomerize to form nitronic acids (also known as aci-nitro compounds). wikipedia.org Deprotonation of the α-carbon under basic conditions leads to the formation of a nitronate anion. wikipedia.org These anions are key intermediates in reactions such as the Henry reaction and the Nef reaction. wikipedia.org
However, the 1-methyl-1-nitroethyl group in the title compound has a tertiary α-carbon, meaning it lacks an α-hydrogen. Therefore, it cannot form an aci-nitronate anion through simple deprotonation. This structural feature precludes it from participating in the typical base-mediated reactions that are characteristic of primary and secondary nitroalkanes.
Elimination Reactions and Formation of Nitroalkenes
The formation of a nitroalkene from this compound would theoretically proceed via an elimination reaction. However, the structure of the compound presents a significant barrier to the most common elimination pathways.
Typical elimination reactions, such as E1 and E2, require a hydrogen atom on a carbon adjacent (beta) to the leaving group. evitachem.comchemicalbook.com In the case of this compound, the nitro group is located on a tertiary carbon that is directly attached to the benzoyl-substituted phenyl ring. The adjacent carbons are the two methyl groups and the quaternary carbon of the aromatic ring. None of these positions possess a hydrogen atom that can be abstracted by a base to facilitate the formation of a double bond through conventional E1, E2, or E1cB mechanisms. google.com
Therefore, the direct formation of a nitroalkene through the simple elimination of nitrous acid (HNO₂) is not considered a viable pathway under standard basic conditions. Alternative, more complex, or radical-mediated fragmentation pathways would need to be explored to generate an unsaturated species from this substrate.
Intermolecular and Intramolecular Reaction Pathways
The interplay between the nitroalkane and benzophenone functionalities could lead to a variety of reaction pathways, though none have been specifically documented for this molecule.
Cascade Reactions and Tandem Processes Involving Both Functional Groups
Theoretically, the two functional groups could participate in tandem or cascade reactions. For instance, a reaction initiated at one site could trigger a subsequent transformation at the other. One possibility could involve the reduction of the nitro group to an amine. The resulting amino group could then potentially interact with the benzophenone carbonyl, for example, through intramolecular condensation to form an imine, although this would likely require harsh conditions.
Another hypothetical cascade could be initiated by a reaction involving the benzophenone carbonyl. However, without experimental data, any proposed cascade remains speculative. Research on related systems, such as the tandem photoredox and copper-catalyzed cross-coupling of benzophenone imines with alkyl esters, demonstrates the potential for complex, multi-step reactions involving benzophenone derivatives. lookchem.com
Photochemical Reactivity and Energy Transfer Processes of Benzophenone Derivatives
The benzophenone moiety is a well-known photosensitizer. Upon absorption of UV light, benzophenone is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. acs.org This triplet state is a powerful hydrogen abstractor and can also participate in energy transfer processes.
It is highly probable that this compound would exhibit similar photochemical properties. The triplet benzophenone moiety could abstract a hydrogen atom from a suitable donor in an intermolecular reaction. rsc.org Intramolecularly, the excited benzophenone could potentially interact with the nitroalkyl group. However, the lack of abstractable hydrogens on the adjacent carbons limits the possibility of typical intramolecular hydrogen abstraction pathways seen in other benzophenone derivatives. cdnsciencepub.comcdnsciencepub.com
Energy transfer from the excited triplet benzophenone to the nitro group is another conceivable photochemical process. If the triplet energy of the benzophenone moiety is higher than that of the nitroalkyl group, energy transfer could occur, leading to an excited state of the nitro group and potentially initiating its own set of reactions. The efficiency of such energy transfer would depend on the relative energy levels and the geometry of the molecule.
The following table summarizes the expected photochemical properties based on general knowledge of benzophenone derivatives:
| Property | Expected Behavior for this compound |
| UV Absorption | Strong absorption in the UV region, characteristic of the benzophenone chromophore. |
| Excited State Formation | Efficient formation of a triplet excited state upon UV irradiation. |
| Intermolecular Reactivity | The triplet state is expected to be a potent hydrogen abstractor from external donors. |
| Intramolecular Reactivity | Direct intramolecular hydrogen abstraction is unlikely due to the lack of suitably positioned C-H bonds. Energy transfer to the nitro group is a possibility. |
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)
A computational analysis of 4-(1-Methyl-1-nitroethyl)benzophenone would typically begin with the calculation of its electronic structure. This involves determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier molecular orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global electrophilicity index, would quantify the molecule's tendency to donate or accept electrons. An electrostatic potential (ESP) map would also be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would highlight the likely sites for chemical reactions.
Investigation of Reaction Mechanisms and Transition States via Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for exploring the pathways of chemical reactions. For this compound, researchers could investigate various potential reactions, such as nucleophilic or electrophilic attacks, by mapping the potential energy surface.
Energy Profiles and Reaction Kinetics
By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy, which is crucial for determining the reaction rate. From these calculations, kinetic parameters could be derived, offering a theoretical prediction of how fast a reaction would proceed under specific conditions.
Stereochemical Outcomes and Selectivity Rationalization
If the reactions involving this compound could lead to multiple stereoisomers, DFT calculations would be employed to predict the most likely stereochemical outcome. By comparing the energies of different transition states leading to various products, the selectivity of the reaction can be rationalized.
Solvent Effects on Reactivity and Electronic Properties
The surrounding solvent can significantly influence a molecule's properties and reactivity. nih.govchemrxiv.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent. researchgate.net Studies on similar molecules, like benzophenone (B1666685), have shown that solvent polarity can affect electronic transitions and reaction rates. nih.govresearchgate.net For this compound, calculations in different solvents would reveal how its electronic properties, such as dipole moment and orbital energies, change, thereby affecting its reactivity in various chemical environments. nih.govchemrxiv.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. This is particularly important for this molecule due to the rotational freedom of the phenyl rings and the substituent group. Molecular dynamics (MD) simulations could further be used to study the molecule's dynamic behavior over time, providing insights into its flexibility and how it might interact with other molecules.
While the framework for a thorough computational and theoretical analysis of this compound is well-established within the field of chemistry, the specific data required to populate such an analysis is not present in the available scientific literature. The execution of these detailed calculations by researchers would be necessary to generate the specific findings and data tables requested.
Information on "this compound" in Organic Synthesis is Not Publicly Available
Following a comprehensive review of scientific literature and chemical databases, there is no publicly available information regarding the advanced applications of the chemical compound This compound in organic synthesis. The specific roles of this compound as a versatile synthetic intermediate, its use in the design of complex molecular architectures, its contribution to new synthetic methodologies, or its involvement in catalyst development are not documented in accessible research.
Searches for "this compound" did not yield any specific data on its synthetic utility. The available literature focuses on related but structurally distinct compounds such as 4-methylbenzophenone and 4-nitrobenzophenone. While the benzophenone and nitro functional groups are individually significant in organic chemistry, the specific combination and substitution pattern of the requested compound appears to be uncharacterized in the context of advanced synthetic applications.
Due to the absence of research findings on "this compound," it is not possible to provide a detailed and scientifically accurate article on its applications in the requested areas. The compound may be a novel chemical entity, a rarely used intermediate not documented in major chemical literature, or a compound synthesized for proprietary research not in the public domain. Therefore, the creation of data tables and a discussion of its role in catalyst development or complex molecular synthesis cannot be fulfilled at this time.
Analytical and Spectroscopic Characterization in Research Context
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry, IR)
No specific 2D NMR, high-resolution mass spectrometry, or IR spectroscopy data for 4-(1-Methyl-1-nitroethyl)benzophenone has been found in published literature. Such techniques would be essential for confirming its molecular structure, including the connectivity of the benzophenone (B1666685), methyl, and nitroethyl groups.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
There are no available studies detailing the use of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment or reaction monitoring of this compound. While these methods are standard for analogous compounds, specific conditions such as columns, mobile phases, and retention times have not been determined for this particular molecule.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
A search for crystallographic data yielded no results for this compound or its derivatives. X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state, but such an analysis does not appear to have been performed or published.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems for the Compound
The synthesis of 4-(1-methyl-1-nitroethyl)benzophenone and its analogues can be advanced through the exploration of modern catalytic methods. Future research should focus on developing more efficient, selective, and sustainable synthetic strategies.
One promising avenue is the use of photoredox/nickel dual catalysis for the C-alkylation of secondary nitroalkanes. nih.govorganic-chemistry.org This method has proven effective for creating sterically hindered tertiary nitroalkanes under mild, air- and moisture-tolerant conditions. nih.gov Applying this to the synthesis of the target compound could involve the coupling of a suitable secondary nitroalkane with an appropriate aryl halide. This approach offers a convergent and flexible route to complex α-tertiary amines following reduction of the nitro group. nih.gov
Furthermore, asymmetric C-alkylation of nitroalkanes via enzymatic photoredox catalysis represents a cutting-edge approach to introduce chirality. researchgate.net Engineered enzymes, such as evolved 'ene'-reductases, could potentially catalyze the formation of chiral tertiary nitroalkanes with high enantioselectivity. researchgate.net This would open the door to producing enantiomerically pure forms of this compound derivatives, which is of significant interest for pharmaceutical and materials applications.
For the benzophenone (B1666685) core, research into greener synthetic methods for aromatic ketones is crucial. chemistryviews.org This includes visible-light-induced aerobic C-H oxidation reactions using photocatalysts like CeCl₃ in environmentally benign solvents such as water. chemistryviews.org Developing such a process for the acylation step in the synthesis of the target molecule would significantly improve its sustainability profile. Additionally, investigating heterogeneous catalysts, such as montmorillonite (B579905) clay, for Friedel-Crafts alkylations with alcohols under continuous-flow conditions could offer a highly efficient and durable synthetic process. rsc.org
| Potential Synthetic Advancement | Catalytic System/Method | Key Advantages |
| Tertiary Nitroalkane Synthesis | Photoredox/Nickel Dual Catalysis | Mild conditions, high functional group tolerance, access to sterically hindered products. nih.gov |
| Asymmetric Synthesis | Enzymatic Photoredox Catalysis | High enantioselectivity, potential for chiral derivatives. researchgate.net |
| Benzophenone Core Synthesis | Visible-light-induced Aerobic C-H Oxidation | Use of air as an oxidant, aqueous solvent, environmentally friendly. chemistryviews.org |
| Friedel-Crafts Reaction | Heterogeneous Catalysis (e.g., Montmorillonite Clay) in Flow | High turnover frequency, catalyst reusability, process scalability. rsc.org |
Deeper Mechanistic Understanding of Complex Transformations Involving its Functional Groups
A thorough understanding of the reaction mechanisms governing the transformations of the nitro and carbonyl groups in this compound is essential for controlling its reactivity and designing new applications.
Future research should focus on the mechanistic studies of the reduction of the tertiary nitro group . While various reagents are known to reduce nitro compounds, the reduction of sterically hindered tertiary nitro groups can be challenging. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.comen-academic.com Detailed kinetic and computational studies on the reduction of this compound with different reducing systems, such as catalytic hydrogenation (e.g., using Raney Nickel or PtO₂) or chemical reductants (e.g., iron in acidic media), would provide valuable insights. wikipedia.orgcommonorganicchemistry.comen-academic.com
The photochemistry of the benzophenone moiety is another area ripe for investigation. Benzophenone is a well-known photosensitizer that can undergo intersystem crossing to a triplet state with high efficiency. nih.gov Mechanistic studies, combining time-resolved spectroscopy and density functional theory (DFT), could elucidate the photoreactions of this compound, including potential intramolecular interactions between the excited benzophenone core and the nitroalkyl group. researchgate.net Understanding these processes could lead to applications in photopolymerization or as a photolabile protecting group.
Furthermore, the elimination of the nitro group from tertiary nitroalkanes, such as in retro-aza-Henry-type processes, warrants further mechanistic investigation. nih.govorganic-chemistry.org Studying the conditions under which this compound can undergo denitration would expand its synthetic utility, for instance, in the formation of alkenes. chemrxiv.org
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The adoption of flow chemistry and other sustainable practices offers significant advantages for the synthesis of this compound, including enhanced safety, improved efficiency, and reduced environmental impact. cinz.nzrsc.org
Future research should explore the application of flow chemistry to the key synthetic steps . For instance, Friedel-Crafts acylations, which are often exothermic and require careful control, can be performed more safely and efficiently in continuous-flow reactors. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields and selectivity while minimizing the formation of byproducts. rsc.org The nitration of aromatic compounds, another potentially hazardous reaction, has also been shown to benefit significantly from flow chemistry, offering better safety and higher production rates. amt.uk
The development of fully automated, multi-step flow syntheses is a particularly exciting prospect. beilstein-journals.org This could involve telescoping the Friedel-Crafts acylation, nitration, and subsequent functional group manipulations into a single, continuous process, thereby reducing manual handling, solvent use, and waste generation.
Moreover, a focus on green chemistry principles should guide future synthetic work. cinz.nz This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. For example, exploring catalytic systems that can operate in greener solvents or even under solvent-free conditions would be a significant step towards a more sustainable synthesis of this compound. chemistryviews.org
| Sustainable Approach | Application to Synthesis | Potential Benefits |
| Flow Chemistry | Friedel-Crafts Acylation | Enhanced safety, improved heat and mass transfer, higher yields and selectivity. rsc.orgacs.org |
| Flow Chemistry | Aromatic Nitration | Increased safety for hazardous reactions, higher throughput. amt.uk |
| Automated Multi-step Synthesis | Telescoped Reactions | Reduced waste, minimized manual handling, increased efficiency. beilstein-journals.org |
| Green Chemistry Principles | Use of Greener Solvents/Catalysts | Reduced environmental impact, improved process safety. chemistryviews.orgcinz.nz |
Development of Advanced Computational Models for Predictive Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering insights that can guide experimental work and accelerate the discovery process.
Future research should leverage density functional theory (DFT) studies to investigate the electronic structure and reaction mechanisms of this compound and its derivatives. nih.govscialert.netrsc.org DFT calculations can be used to predict the regioselectivity of the initial Friedel-Crafts acylation, providing a theoretical basis for optimizing reaction conditions. researchgate.netacs.orgnih.gov Furthermore, computational models can elucidate the stability of reaction intermediates and transition states, offering a deeper understanding of the transformations involving both the nitro and carbonyl functionalities. nih.gov
The development of machine learning (ML) models for predicting reaction outcomes is another promising frontier. rsc.org These models can be trained on large datasets of chemical reactions to predict the site selectivity of aromatic C-H functionalization with high accuracy. rsc.org Applying such models to the synthesis of this compound could help in identifying optimal reaction conditions and predicting potential side products.
Finally, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. This would be particularly valuable if the compound or its derivatives are explored for applications in materials science or medicinal chemistry.
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Electronic structure, transition state energies, regioselectivity prediction. nih.govscialert.netacs.orgnih.gov |
| Machine Learning (ML) | Predictive Synthesis | Site selectivity of C-H functionalization, prediction of reaction outcomes. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Structure-Property Correlation | Predicting chemical or biological activity of derivatives. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(1-Methyl-1-nitroethyl)benzophenone, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation is a common approach for benzophenone derivatives. For nitro-substituted analogs, nitration of pre-functionalized intermediates (e.g., methyl-ethylbenzene precursors) under controlled temperatures (0–5°C) minimizes side reactions. Catalytic systems like AlCl₃ or FeCl₃ in anhydrous dichloromethane are effective, but stoichiometric ratios must be optimized to avoid over-nitration .
- Data Contradiction : Conflicting reports on nitro group stability during purification (e.g., silica gel chromatography vs. recrystallization) suggest solvent polarity and temperature critically impact product integrity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Distinct signals for the methyl-nitroethyl group (δ ~1.5–1.7 ppm for CH₃ and δ ~2.3–2.5 ppm for CH₂ in ¹H NMR; δ ~25–30 ppm for quaternary carbons in ¹³C NMR) .
- IR Spectroscopy : Strong absorptions at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro group presence .
- Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for Cl/Br impurities, common in nitroaryl syntheses .
Q. How does the nitro group in this compound influence its photostability compared to non-nitro analogs?
- Methodology : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm UV lamp) reveals nitro derivatives exhibit red-shifted absorption maxima (~320 nm vs. ~290 nm for benzophenone). Quantum yield calculations for photodegradation require controlled argon/vacuum environments to isolate oxygen-mediated pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of nitro-substituted benzophenones?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare nitro positioning (para vs. meta) using computational docking (e.g., AutoDock Vina) against targets like cytochrome P450. For example, 4-nitro substitution enhances steric hindrance, reducing binding affinity by ~30% in some isoforms .
- Batch Variability Analysis : LC-MS purity checks (>98%) and endotoxin screening (LAL assay) are essential to distinguish intrinsic bioactivity from impurity-driven effects .
Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps. Nitro groups lower LUMO energy (~-1.8 eV), favoring electron-deficient radical intermediates .
- Kinetic Simulations : Use Gaussian’s TS search to model nitro group reduction pathways (e.g., catalytic hydrogenation vs. NaBH₄), predicting regioselectivity for nitro-to-amine conversion .
Q. What experimental designs mitigate challenges in studying environmental degradation products of this compound?
- Methodology :
- Advanced Microspectroscopy : Combine ToF-SIMS and AFM to map surface adsorption on indoor particulate matter (e.g., SiO₂ or TiO₂ particles), simulating environmental interfaces .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track degradation products via GC-MS metabolomics in soil/water systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
